molecular formula C9H8Br2O B13770721 2,3-Dibromo-3-phenylpropanal CAS No. 62248-40-2

2,3-Dibromo-3-phenylpropanal

Cat. No.: B13770721
CAS No.: 62248-40-2
M. Wt: 291.97 g/mol
InChI Key: DVHARADPZCQQHR-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-phenylpropanal is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of phenylpropanal and is known for its unique chemical properties and reactivity. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-3-phenylpropanal can be synthesized through the bromination of cinnamic acid. The process involves the addition of bromine to cinnamic acid in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated through filtration and purification techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and advanced purification methods ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-3-phenylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into less brominated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

2,3-Dibromo-3-phenylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-phenylpropanal involves its reactivity with various chemical species. The bromine atoms in the compound make it highly reactive towards nucleophiles, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

  • 2,3-Dibromo-3-phenylpropanoic acid
  • 2,3-Dichloro-3-phenylpropanal
  • 3-Phenylpropanal

Comparison: 2,3-Dibromo-3-phenylpropanal is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical behavior. Compared to its analogs, it exhibits higher reactivity in substitution reactions and can form a wider range of derivatives. The presence of bromine atoms also affects its physical properties, such as boiling and melting points .

Properties

IUPAC Name

2,3-dibromo-3-phenylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHARADPZCQQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977821
Record name 2,3-Dibromo-3-phenylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62248-40-2
Record name Benzenepropanal, alpha,beta-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062248402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC155556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromo-3-phenylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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